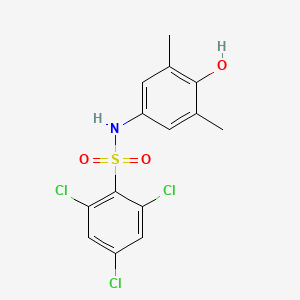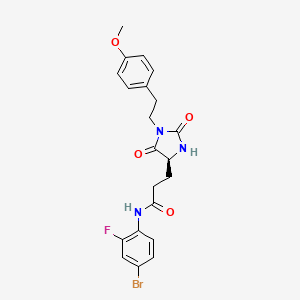
C21H21BrFN3O4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C21H21BrFN3O4 is a complex organic molecule that has garnered significant interest in various scientific fields This compound is characterized by its unique structural features, which include a bromine atom, a fluorine atom, and multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C21H21BrFN3O4 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation reactions. This may involve the use of aldehydes, ketones, and amines under acidic or basic conditions.
Introduction of Bromine and Fluorine Atoms: The bromine and fluorine atoms are introduced through halogenation reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination may involve the use of fluorine gas or other fluorinating agents such as Selectfluor.
Functional Group Modifications: The final steps involve the introduction and modification of various functional groups to achieve the desired molecular structure. This may include esterification, amidation, and other functional group transformations.
Industrial Production Methods
Industrial production of This compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted to make the production process more environmentally friendly.
化学反应分析
Types of Reactions
C21H21BrFN3O4: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of halogen atoms with other functional groups such as alkyl or aryl groups.
科学研究应用
C21H21BrFN3O4: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of C21H21BrFN3O4 involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific application and target molecule.
相似化合物的比较
C21H21BrFN3O4: can be compared with other similar compounds to highlight its uniqueness:
C21H21ClFN3O4: This compound has a chlorine atom instead of bromine. The presence of chlorine may alter its reactivity and biological activity.
C21H21BrClN3O4: This compound contains both bromine and chlorine atoms, which may result in different reactivity patterns compared to .
The unique combination of bromine and fluorine atoms in This compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C21H21BrFN3O4 |
|---|---|
分子量 |
478.3 g/mol |
IUPAC 名称 |
N-(4-bromo-2-fluorophenyl)-3-[(4S)-1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C21H21BrFN3O4/c1-30-15-5-2-13(3-6-15)10-11-26-20(28)18(25-21(26)29)8-9-19(27)24-17-7-4-14(22)12-16(17)23/h2-7,12,18H,8-11H2,1H3,(H,24,27)(H,25,29)/t18-/m0/s1 |
InChI 键 |
LTKWTSNUWQGYES-SFHVURJKSA-N |
手性 SMILES |
COC1=CC=C(C=C1)CCN2C(=O)[C@@H](NC2=O)CCC(=O)NC3=C(C=C(C=C3)Br)F |
规范 SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)NC3=C(C=C(C=C3)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Bromophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12626271.png)
![1-[(4-chlorophenyl)sulfonyl]-N-4H-1,2,4-triazol-3-ylprolinamide](/img/structure/B12626281.png)
![4-[6-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12626287.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-2,3-dibromothiophene](/img/structure/B12626293.png)
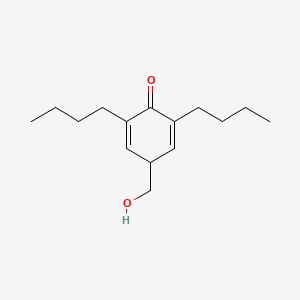
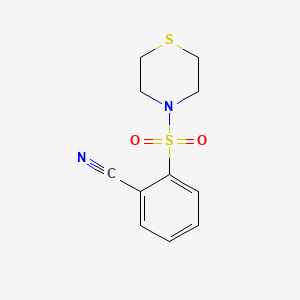
![4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid](/img/structure/B12626323.png)
![(6S)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12626327.png)
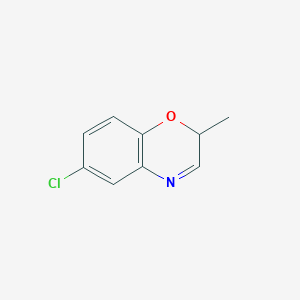
![2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B12626347.png)
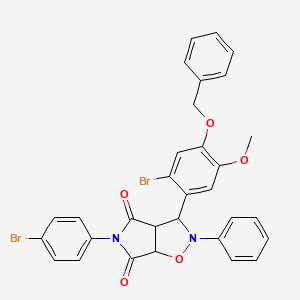
![5-[(4-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12626359.png)
![(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone](/img/structure/B12626378.png)
